Cas no 618092-64-1 (3-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine)

618092-64-1 structure
Product name:3-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine
3-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-PHENYL-3-M-TOLYL-1H-PYRAZOL-5-AMINE
- 5-(3-methylphenyl)-2-phenyl-3-pyrazolamine
- 5-(3-methylphenyl)-2-phenyl-pyrazol-3-amine
- DTXSID50366188
- MLS001007455
- BDBM49943
- SR-01000051099-1
- HMS1727I14
- G31676
- 1-Phenyl-3-(m-tolyl)-1H-pyrazol-5-amine
- SR-01000051099
- [5-(m-tolyl)-2-phenyl-pyrazol-3-yl]amine
- CS-0221480
- EN300-09234
- 618092-64-1
- SMR000352630
- AKOS008024192
- HMS2707P18
- Z55993109
- 3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
- cid_2060622
- 3-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE
- CHEMBL1607129
- 5-(3-methylphenyl)-2-phenylpyrazol-3-amine
- 3-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine
-
- Inchi: InChI=1S/C16H15N3/c1-12-6-5-7-13(10-12)15-11-16(17)19(18-15)14-8-3-2-4-9-14/h2-11H,17H2,1H3
- InChI Key: YQKMTPVPJUJCIQ-UHFFFAOYSA-N
- SMILES: Cc1cccc(c1)c2cc(n(n2)c3ccccc3)N
Computed Properties
- Exact Mass: 249.126597491g/mol
- Monoisotopic Mass: 249.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 455.1±33.0 °C at 760 mmHg
- Flash Point: 229.0±25.4 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
3-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M358988-100mg |
3-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine |
618092-64-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
Enamine | EN300-09234-0.5g |
3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine |
618092-64-1 | 95.0% | 0.5g |
$124.0 | 2025-02-19 | |
Enamine | EN300-09234-0.05g |
3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine |
618092-64-1 | 95.0% | 0.05g |
$37.0 | 2025-02-19 | |
1PlusChem | 1P00EHJW-250mg |
1-Phenyl-3-m-tolyl-1H-pyrazol-5-amine |
618092-64-1 | 95% | 250mg |
$123.00 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292150-100mg |
3-(3-Methylphenyl)-1-phenyl-1h-pyrazol-5-amine |
618092-64-1 | 95+% | 100mg |
¥1281.00 | 2024-05-06 | |
A2B Chem LLC | AG75132-50mg |
1-Phenyl-3-(m-tolyl)-1H-pyrazol-5-amine |
618092-64-1 | 95% | 50mg |
$74.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292150-1g |
3-(3-Methylphenyl)-1-phenyl-1h-pyrazol-5-amine |
618092-64-1 | 95+% | 1g |
¥4287.00 | 2024-05-06 | |
A2B Chem LLC | AG75132-5g |
1-Phenyl-3-(m-tolyl)-1H-pyrazol-5-amine |
618092-64-1 | 95% | 5g |
$525.00 | 2024-04-19 | |
A2B Chem LLC | AG75132-500mg |
1-Phenyl-3-(m-tolyl)-1H-pyrazol-5-amine |
618092-64-1 | 95% | 500mg |
$166.00 | 2024-04-19 | |
Enamine | EN300-09234-1g |
3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine |
618092-64-1 | 95% | 1g |
$159.0 | 2023-10-28 |
3-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine Related Literature
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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